molecular formula C7H12N2O B137754 (1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol CAS No. 131251-21-3

(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol

Cat. No. B137754
M. Wt: 140.18 g/mol
InChI Key: OOWIDYRSIMVROG-MEKDEQNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol, commonly known as tropane, is a bicyclic organic compound that has been widely studied for its potential applications in medicinal chemistry. Tropane is a chiral molecule that exists in two enantiomeric forms, (1S,5R)-tropane and (1R,5S)-tropane. In

Mechanism Of Action

The mechanism of action of tropane involves its binding to the DAT protein, which inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in dopamine signaling in the brain, which can have various effects depending on the specific brain region and receptor subtype involved. For example, increased dopamine signaling in the striatum can lead to motor stimulation, while increased signaling in the prefrontal cortex can lead to improved cognitive function.

Biochemical And Physiological Effects

Tropane has been found to have various biochemical and physiological effects, depending on the specific target and dose. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, improved attention and memory, and enhanced mood. Tropane derivatives have also been found to have potential analgesic and anti-inflammatory effects, as well as anti-cancer activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of tropane as a research tool is its high affinity and selectivity for the DAT protein, which allows for precise modulation of dopamine signaling in the brain. However, tropane can also have off-target effects on other neurotransmitter systems, which can complicate interpretation of results. In addition, tropane derivatives can have poor solubility and bioavailability, which can limit their use in vivo.

Future Directions

There are several potential future directions for research on tropane and its derivatives. One area of interest is the development of tropane-based therapeutics for neurological disorders, such as Parkinson's disease and ADHD. Another area is the exploration of tropane's potential anti-cancer activity, which has been suggested by several studies. Finally, there is ongoing research on the development of new tropane derivatives with improved pharmacokinetic properties and selectivity for specific neurotransmitter receptors.

Synthesis Methods

The synthesis of ((1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol)-tropane involves a series of chemical reactions starting from the precursor compound pyrrolidine. One of the most commonly used methods is the catalytic hydrogenation of pyrrolidine using a palladium catalyst. This reaction yields a mixture of ((1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol)- and (1R,5S)-tropane, which can be separated using chiral chromatography. Other methods include the reduction of pyrrolidine using sodium borohydride or lithium aluminum hydride, and the reductive amination of cyclohexanone with pyrrolidine.

Scientific Research Applications

Tropane has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for various neurotransmitter receptors. It has been found to exhibit high affinity and selectivity for the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine signaling in the brain. Tropane derivatives have been developed as potential therapeutics for various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

CAS RN

131251-21-3

Product Name

(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(1S,5R)-6,7-diazabicyclo[3.2.2]non-6-en-3-ol

InChI

InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(4-7)9-8-5/h5-7,10H,1-4H2/t5-,6+,7?

InChI Key

OOWIDYRSIMVROG-MEKDEQNOSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N=N2)O

SMILES

C1CC2CC(CC1N=N2)O

Canonical SMILES

C1CC2CC(CC1N=N2)O

synonyms

6,7-Diazabicyclo[3.2.2]non-6-en-3-ol,(1alpha,3beta,5alpha)-(9CI)

Origin of Product

United States

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